4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride
CAS No.:
Cat. No.: VC18026578
Molecular Formula: C7H17ClNO2P
Molecular Weight: 213.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H17ClNO2P |
---|---|
Molecular Weight | 213.64 g/mol |
IUPAC Name | 4-dimethylphosphorylpiperidin-4-ol;hydrochloride |
Standard InChI | InChI=1S/C7H16NO2P.ClH/c1-11(2,10)7(9)3-5-8-6-4-7;/h8-9H,3-6H2,1-2H3;1H |
Standard InChI Key | YBNVYDOMIPKSDJ-UHFFFAOYSA-N |
Canonical SMILES | CP(=O)(C)C1(CCNCC1)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 4-(dimethylphosphoryl)piperidin-4-ol hydrochloride is C₇H₁₇ClNO₂P, with a molecular weight of 237.64 g/mol. The compound consists of a piperidine ring substituted at the 4-position with a hydroxyl group (–OH) and a dimethylphosphoryl group (–PO(CH₃)₂), forming a zwitterionic structure neutralized by hydrochloric acid.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride |
Molecular Formula | C₇H₁₇ClNO₂P |
Molecular Weight | 237.64 g/mol |
Parent Compound | 4-(Dimethylphosphoryl)piperidin-4-ol |
CAS Registry | Not publicly available |
Stereochemical Considerations
Synthesis and Optimization Strategies
Synthetic Pathways
While no direct synthesis for 4-(dimethylphosphoryl)piperidin-4-ol hydrochloride is documented, methodologies for related piperidinols involve:
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Ring-Closing Reactions: Cyclization of aminoketones or amines with phosphorylating agents.
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Phosphorylation: Post-functionalization of preformed piperidin-4-ol derivatives using dimethylphosphoryl chloride.
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Hydrochloride Formation: Neutralization with HCl in polar solvents like ethanol or water .
Table 2: Comparative Synthetic Yields for Piperidine Analogs
Compound | Yield (%) | Purity (%) | Reference |
---|---|---|---|
4-(4-Chlorophenyl)piperidin-4-ol | 90 | 99 | |
4-(Fluoromethyl)piperidin-4-ol HCl | – | – |
Challenges in Optimization
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Phosphoryl Group Stability: Hydrolytic sensitivity of the P–O bond under acidic or basic conditions necessitates controlled reaction environments.
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Crystallization: High polarity complicates recrystallization; toluene/ethyl acetate mixtures are effective for analogs .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in non-polar solvents. Aqueous solubility is pH-dependent due to the protonatable amine and ionizable phosphoryl group.
Table 3: Predicted Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
logP | 0.82 ± 0.3 | Computed |
pKa (amine) | 9.1 ± 0.5 | Predicted |
Water Solubility | 12.7 mg/mL | ALOGPS |
Spectroscopic Characterization
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¹H NMR: δ 3.5–4.0 ppm (piperidine H), δ 1.2–1.8 ppm (P–CH₃).
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³¹P NMR: Single resonance near δ 25 ppm, indicative of a dimethylphosphoryl group.
Applications in Drug Development
Intermediate for Radiolabeling
The phosphoryl group enables chelation with radiometals (e.g., ⁹⁹mTc) for diagnostic imaging.
Prodrug Design
Hydroxyl and phosphoryl groups serve as sites for prodrug functionalization, enhancing bioavailability.
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